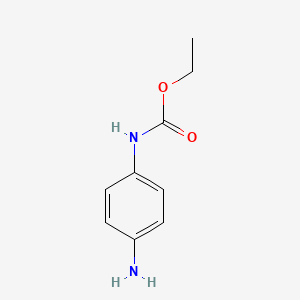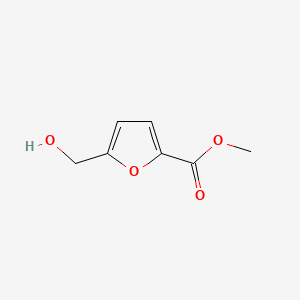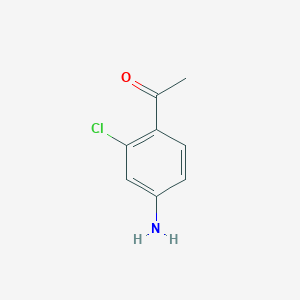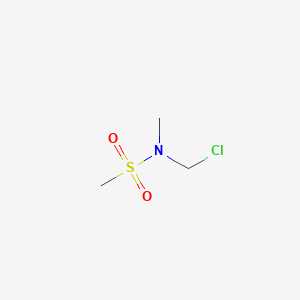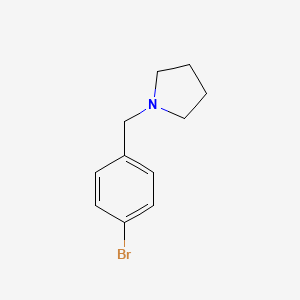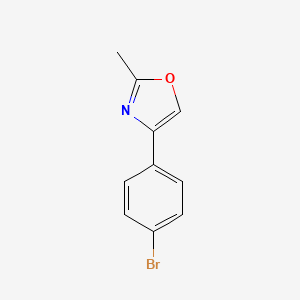
4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Descripción general
Descripción
4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a compound that belongs to the oxazole class of heterocyclic aromatic organic compounds. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 4-position and a methyl group at the 2-position on the oxazole ring structure suggests potential for this compound to serve as a building block in organic synthesis, given the reactivity of the bromine atom for further functionalization.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide using a gold-catalyzed oxidation strategy, which has been shown to be efficient for the modular synthesis of 2,4-disubstituted oxazoles . Another method includes the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles . Additionally, the synthesis of 2,4-disubstituted oxazoles can be accomplished using palladium-catalyzed cross-coupling reactions with a novel oxazole building block, 4-bromomethyl-2-chlorooxazole .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined, revealing the orientation of substituents with respect to the oxazole ring . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been characterized, showing two independent molecules with an inverted planar orientation .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the regioselective C-4 bromination of oxazoles can be achieved using lithium bis(trimethylsilyl)amide and N-bromosuccinimide, which is useful for subsequent coupling reactions like Suzuki-Miyaura and Negishi couplings . Additionally, chlorinative cyclization has been employed for the direct synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can significantly affect the reactivity and physical properties of these compounds. For instance, the introduction of a bromine atom can facilitate further functionalization through cross-coupling reactions . The crystallographic parameters, such as unit cell dimensions and space group, provide insight into the solid-state properties of these compounds . Hirschfeld surface analysis can be used to understand the intermolecular interactions in the crystal lattice, which contribute to the stability and packing of the molecules .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives have been studied for their potential anticonvulsant activity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated significant protective effects in rat models without noticeable neurotoxicity, indicating a potential application in epilepsy treatment (Unverferth et al., 1998).
Electronic and Optical Properties
Oxazole derivatives like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole are being investigated for their electro-optical, charge transport, and nonlinear optical properties. These properties make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (Irfan et al., 2018).
Antiprotozoal Activity
Some oxazole derivatives exhibit antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests their potential as therapeutic agents in treating protozoal infections (Carballo et al., 2017).
Synthesis Methods
Research has been conducted to develop efficient methods for synthesizing various oxazole derivatives, including those with bromophenyl groups. These methods aim to improve yields and regioselectivity, which is crucial for the development of pharmaceuticals and other chemical products (Yamane et al., 2004).
Veterinary Medicine Applications
In veterinary medicine, certain 4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives are being explored for their effectiveness in treating animal diseases, including their impact on the blood morphology and biochemical indicators in animals (Ohloblina et al., 2022).
Fluorescent Probes
Some oxazole-4-carboxylate derivatives exhibit high fluorescence quantum yields, making them suitable as fluorescent probes in various applications, including in peptide research (Ferreira et al., 2010).
Antimicrobial Properties
Research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are related to oxazoles, shows potential in developing antimicrobial agents, particularly against Gram-positive pathogens (Apostol et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNURROGBCFQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512084 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |
CAS RN |
22091-49-2 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

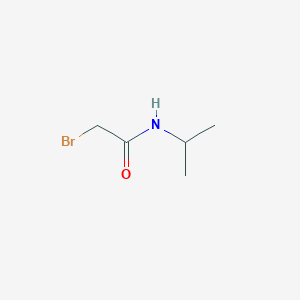
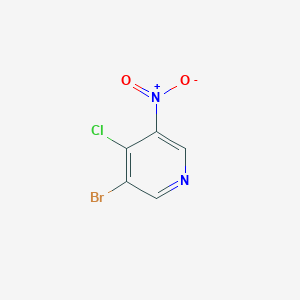
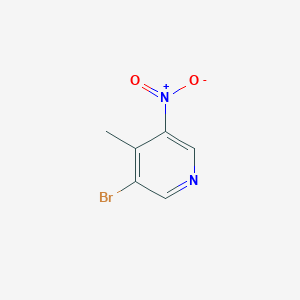
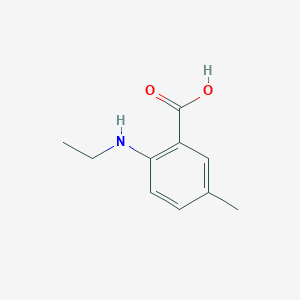
![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)
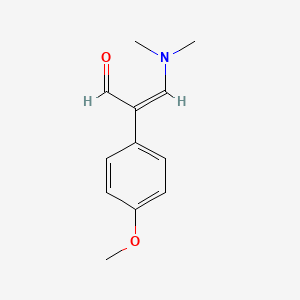
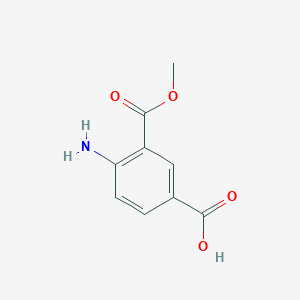
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
